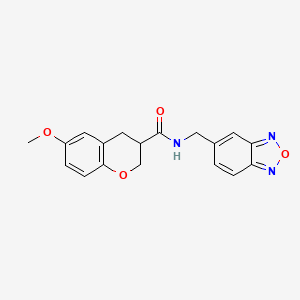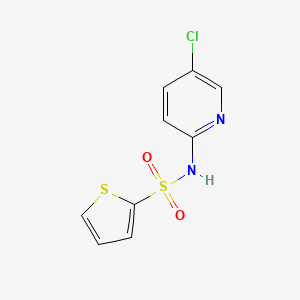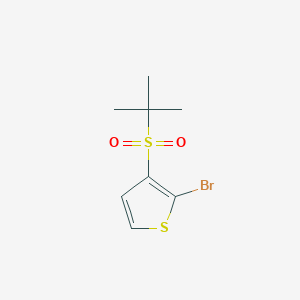
N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The synthesis and evaluation of derivatives from this compound have shown promising anticancer activities. Salahuddin et al. (2014) focused on the synthesis and characterization of oxadiazole derivatives, evaluating their anticancer potential in vitro against various cancer cell lines. One derivative was found to be significantly active against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).
Antidiabetic Agents
Nomura et al. (1999) discovered that derivatives of N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, displayed antidiabetic properties. The structure-activity relationship study led to the identification of a potent candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Alzheimer's Disease Treatment
Lee et al. (2018) explored the development of hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6), showing potential for Alzheimer's disease treatment. One compound demonstrated potent inhibitory selectivity, reducing the level of tau protein phosphorylation and aggregation, and showed neuroprotective activity, suggesting a promising therapeutic approach for Alzheimer's disease (Lee et al., 2018).
Nematocidal Activity
Liu et al. (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. The study provided insights into the potential of these compounds as lead compounds for developing new nematicides, indicating their importance in agricultural research (Liu et al., 2022).
Antiplasmodial Activities
Research into the development of new compounds for combating malaria has also been conducted. Hermann et al. (2021) reported on the synthesis and in vitro evaluation of N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum. The study revealed structure-activity relationships, with benzamides showing promising activity, suggesting potential for further optimization in the search for new antimalarial agents (Hermann et al., 2021).
Propriétés
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-3-5-17-12(8-14)7-13(10-24-17)18(22)19-9-11-2-4-15-16(6-11)21-25-20-15/h2-6,8,13H,7,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZDUGRDROXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate](/img/structure/B5541134.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5541161.png)


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)
